
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one is a stereoisomer of a hexose derivative. This compound is characterized by the presence of multiple hydroxyl groups and an oxidanyl group, making it a polyhydroxy compound. It is structurally related to sugars and sugar alcohols, which are important in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one can be achieved through several methods. One common approach involves the oxidation of a suitable hexose precursor. For instance, glucose can be selectively oxidized at the C-6 position to introduce the oxidanyl group. This can be done using oxidizing agents such as periodic acid or lead tetraacetate under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve biotechnological methods, such as the use of specific enzymes that catalyze the oxidation of glucose or other hexoses. These enzymatic processes are often preferred due to their specificity and mild reaction conditions, which help in maintaining the integrity of the stereoisomers.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidanyl group back to a hydroxyl group, yielding the corresponding hexitol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid, lead tetraacetate, and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products
Oxidation: Carboxylic acids or lactones.
Reduction: Hexitols or sugar alcohols.
Substitution: Esters or ethers of the original compound.
Wissenschaftliche Forschungsanwendungen
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating blood sugar levels.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. Its oxidanyl group allows it to participate in redox reactions, which can modulate cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one:
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal: A related hexose derivative with an aldehyde group instead of an oxidanyl group.
Uniqueness
The uniqueness of (3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one lies in its specific stereochemistry and the presence of the oxidanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-(18O)oxidanylhexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i7+2 |
InChI-Schlüssel |
BJHIKXHVCXFQLS-WFSCDJSGSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)[18OH] |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


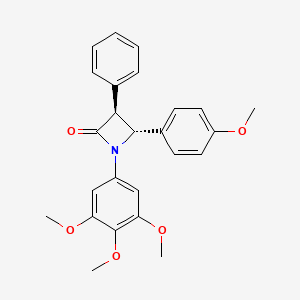

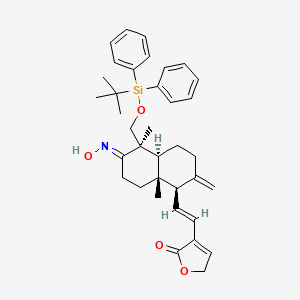
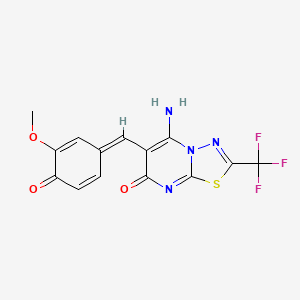
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

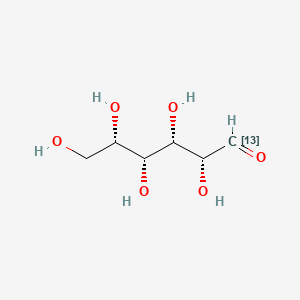


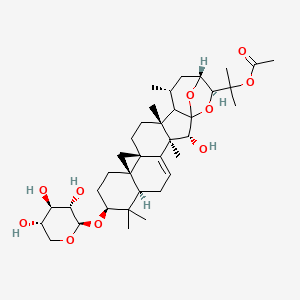

![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
![(2R,3S,5S)-4-azido-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15141504.png)
